

Investigating Store-Operated Calcium Entry with YM-58483: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, particularly non-excitable cells like lymphocytes, governing a wide range of physiological responses from gene expression and proliferation to cytokine release. The Ca2+ release-activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological and inflammatory disorders. **YM-58483** (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical guide provides an in-depth overview of **YM-58483**, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to investigate its impact on SOCE and downstream cellular functions.

Introduction to YM-58483 and Store-Operated Calcium Entry

Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2] The subsequent influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most







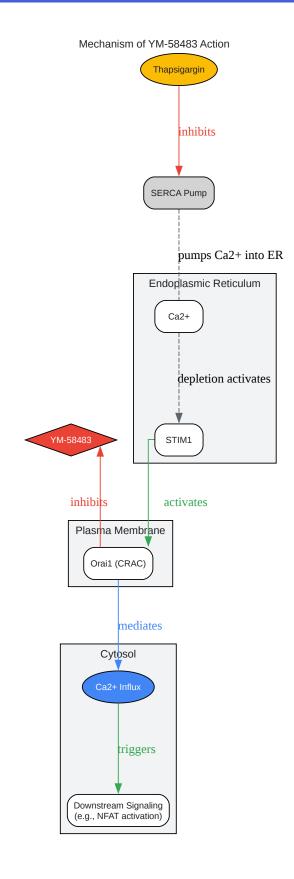
notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-cell activation and cytokine production.[2][3]

YM-58483 is a pyrazole derivative that acts as a selective blocker of CRAC channels and, consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune diseases, asthma, and other inflammatory conditions.[3][4][5]

Mechanism of Action of YM-58483

The primary mechanism of action of **YM-58483** is the direct inhibition of the CRAC channel, thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+ stores, thereby activating SOCE. **YM-58483**'s inhibitory effect on SOCE occurs without affecting the initial release of Ca2+ from intracellular stores.[3]





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Mechanism of YM-58483 in blocking store-operated calcium entry.



Quantitative Data on YM-58483 Inhibition

The inhibitory potency of **YM-58483** has been quantified across various cellular and physiological responses. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of YM-58483

Parameter	Cell Type/Condition	IC50 Value	Reference(s)
Thapsigargin-induced Ca2+ influx	Jurkat T cells	100 nM	[3][6]
T-cell proliferation (anti-CD3)	Human T-cells	12.7 nM	[2]
T-cell proliferation (mixed lymphocyte reaction)	330 nM	[1][7]	
Histamine release	lgE-primed RBL-2H3 cells	460 nM	[1][5]
Leukotriene production	lgE-primed RBL-2H3 cells	310 nM	[1][5]
IL-2 production	Jurkat T cells	~100 nM	[3]
IL-4 and IL-5 production	Murine Th2 T cell clone	~100 nM	[4]
IL-5 production	Phytohemagglutinin- stimulated human peripheral blood cells	125 nM	[5]
IL-13 production	Phytohemagglutinin- stimulated human peripheral blood cells	148 nM	[5]

Table 2: In Vivo Efficacy of YM-58483



Model	Species	Effect	Effective Dose	Reference(s)
Delayed-type hypersensitivity (DTH)	Mice	Inhibition of DTH reaction	ED50 of 1.1 mg/kg (p.o.)	[3]
DTH reaction (SRBC-induced)	Mice	Inhibition	1-10 mg/kg (p.o.)	[1]
Antigen-induced bronchoconstricti on	Guinea pigs	Significant inhibition	30 mg/kg (p.o.)	[1][5]
Airway hyperresponsive ness	Guinea pigs	Complete inhibition	3-30 mg/kg (p.o.)	[1][5]
Graft-versus-host disease (GVHD)	Mice	Inhibition of CTL activity and IFN-y production	1-30 mg/kg (p.o.)	[7]

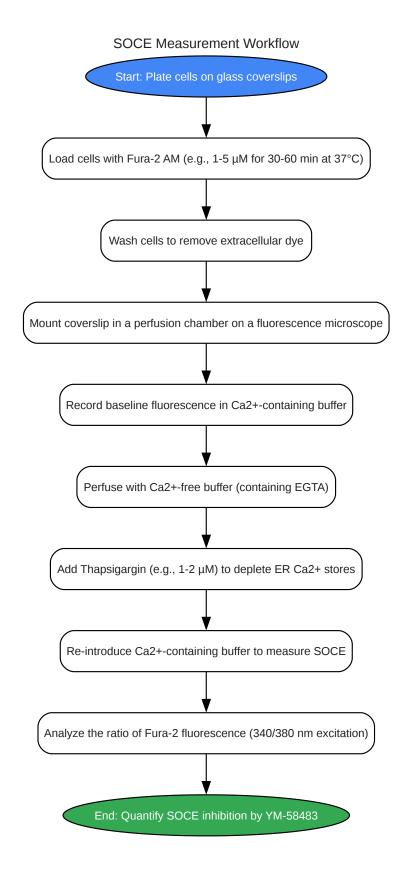
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **YM-58483**.

Measurement of Store-Operated Calcium Entry

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes in intracellular Ca2+ concentration.





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Workflow for measuring store-operated calcium entry (SOCE).



Materials:

- Cells of interest (e.g., Jurkat T-cells, HEK293 cells)
- · Glass-bottom dishes or coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS) with and without CaCl2
- EGTA
- Thapsigargin
- YM-58483
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

- Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote attachment.
- Dye Loading: Prepare a loading solution containing 1-5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
- Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence ratio. To test the effect of YM-58483, the compound can be added to the perfusion buffer at this stage or before the re-addition of calcium.



- ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5 mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin (e.g., 1-2 μM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER.
- SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline, reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.
- Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells pre-treated with various concentrations of YM-58483 to determine the IC50.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

- Primary T-cells or a T-cell line (e.g., Jurkat)
- CFSE dye
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
- YM-58483
- Flow cytometer

Procedure:

• Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C, protected from light.



- Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture medium. Incubate for 5 minutes on ice.
- Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.
- Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and
 plate them in a 96-well plate. Add various concentrations of YM-58483. Stimulate the cells
 with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
 Include unstimulated and stimulated control wells without the inhibitor.
- Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferated cells.
- Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence and absence of YM-58483 to assess its anti-proliferative effect.

Cytokine Production Measurement (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

- Supernatants from stimulated T-cell cultures (from section 4.2)
- ELISA plate
- Capture antibody (specific for the cytokine of interest)
- Detection antibody (biotinylated, specific for the cytokine)
- Recombinant cytokine standard
- Streptavidin-HRP (Horseradish Peroxidase)



- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.
 Incubate overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
- Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
- Stopping the Reaction: Stop the reaction by adding the stop solution.
- Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader.
 Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels from YM-58483-treated and untreated cells.

Conclusion

YM-58483 is a well-characterized and potent inhibitor of store-operated calcium entry, making it an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in



cellular physiology and pathophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of **YM-58483** and other potential SOCE modulators. The quantitative data presented herein underscores its potential as a lead compound for the development of novel therapeutics for a range of immune and inflammatory diseases. As research into the intricacies of calcium signaling continues, the precise application of selective inhibitors like **YM-58483** will be instrumental in advancing our understanding and developing targeted therapies.

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